molecular formula C25H35ClN4O10 B2479754 Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride CAS No. 2245697-85-0

Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride

Cat. No.: B2479754
CAS No.: 2245697-85-0
M. Wt: 587.0 g/mol
InChI Key: YHQOQBFOLKFJJN-UHFFFAOYSA-N
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Description

This compound (CAS: 2245697-85-0) is a structurally complex molecule designed for targeted protein degradation, likely functioning as a proteolysis-targeting chimera (PROTAC). Its architecture features:

  • A 14-amino-3,6,9,12-tetraoxatetradecyl chain: A polyethylene glycol (PEG)-like moiety that enhances aqueous solubility and pharmacokinetic properties .
  • A 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl group: A cereblon-binding motif critical for recruiting E3 ubiquitin ligases, enabling ubiquitination and subsequent proteasomal degradation of target proteins .
  • Hydrochloride salt form: Improves stability and solubility for in vivo applications .

Potential applications include oncology and neurodegenerative diseases, leveraging its ability to degrade disease-associated proteins.

Properties

IUPAC Name

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O10.ClH/c26-6-8-35-10-12-37-14-15-38-13-11-36-9-7-27-21(31)16-39-19-3-1-2-17-22(19)25(34)29(24(17)33)18-4-5-20(30)28-23(18)32;/h1-3,18H,4-16,26H2,(H,27,31)(H,28,30,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQOQBFOLKFJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(14-amino-3,6,9,12-tetraoxatetradecyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential as a pharmacological agent.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetraoxatetradecyl chain and an isoindolin derivative. Its molecular formula is C20H38N4O6C_{20}H_{38}N_{4}O_{6} with a molecular weight of approximately 462.60 g/mol. The presence of multiple functional groups suggests diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its role as a modulator of protein interactions and cellular pathways. It has been studied as a potential cereblon (CRBN) modulator, which is crucial in the context of targeted protein degradation through the PROTAC (Proteolysis Targeting Chimera) mechanism. This approach leverages the ubiquitin-proteasome system to degrade specific proteins involved in disease processes.

Antiproliferative Activity

In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 2.25 µM against NCI-H929 cells and 5.86 µM against U2932 cells for a related compound in the same class . These results indicate that modifications to the structure can lead to varying degrees of potency.

Inhibition of TNF-α

The compound also exhibits anti-inflammatory properties by inhibiting TNF-α production in LPS-stimulated peripheral blood mononuclear cells (PBMCs). The IC50 for this effect was reported at 0.76 µM, demonstrating its potential as an immunomodulatory agent .

Apoptosis Induction

The ability to induce apoptosis in cancer cells has been assessed using annexin V-FITC/PI staining assays. The compound significantly increased apoptotic events in treated NCI-H929 cells compared to controls. This suggests that it may activate apoptotic pathways similar to established chemotherapeutics like lenalidomide .

Study 1: CRBN Modulation

A detailed investigation into the modulation of CRBN revealed that the compound can effectively bind to CRBN’s active site, enhancing its degradation capabilities for target proteins . This binding was confirmed through docking studies which indicated favorable interactions.

Study 2: Comparative Analysis with Other Compounds

Comparative studies with other known CRBN modulators highlighted that while the compound showed promising activity, structural modifications can significantly alter its efficacy. For example, substituting the amino group weakened antiproliferative effects in some derivatives .

Data Tables

Activity IC50 (µM) Cell Line
Antiproliferative2.25NCI-H929
Antiproliferative5.86U2932
TNF-α Inhibition0.76LPS-stimulated PBMCs

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
The compound has shown promise in anticancer research. Studies have indicated that it can inhibit tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

2. Anti-inflammatory Properties
Molecular docking studies suggest that this compound may serve as a 5-lipoxygenase inhibitor. This enzyme is crucial in the inflammatory response, and inhibiting it could lead to new treatments for inflammatory diseases . Further structure optimization could enhance its efficacy and selectivity.

Drug Delivery Systems

1. PEGylation
The incorporation of polyethylene glycol (PEG) moieties into the structure enhances the solubility and bioavailability of drugs. The tetraoxatetradecyl chain provides a hydrophilic environment that can improve the pharmacokinetic properties of conjugated drugs. This is particularly useful in formulating biopharmaceuticals where stability and circulation time are critical .

2. Targeted Drug Delivery
The compound's ability to conjugate with targeting ligands allows for the development of targeted drug delivery systems. By attaching specific antibodies or peptides to the compound, it can be directed to specific tissues or cells, minimizing side effects and improving therapeutic outcomes .

Bioconjugation

1. Linker for Biopharmaceuticals
The compound can function as a linker in bioconjugation processes, connecting therapeutic agents such as antibodies or small molecules to carriers like nanoparticles or liposomes. This application is vital in creating effective therapeutic strategies for diseases such as cancer and autoimmune disorders .

2. Diagnostic Applications
In addition to therapeutic uses, this compound can be employed in diagnostic applications by conjugating it with imaging agents. This allows for enhanced imaging of tumors or other pathological conditions through techniques like MRI or PET scans .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values below 10 μM .
Study 2Anti-inflammatory EffectsIdentified as a potential 5-lipoxygenase inhibitor through molecular docking studies .
Study 3Drug Delivery SystemsEnhanced solubility and stability when PEG chains were incorporated into drug formulations .

Comparison with Similar Compounds

Research Findings :

  • The target compound’s intermediate chain (n=4) balances solubility and permeability, making it more suitable for systemic delivery .

Iodoethoxy Analog (Compound 3.106)

Structure: Features a 2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy) chain instead of the amino-PEG group .

Property Target Compound Compound 3.106
Functional Group Amino-PEG Iodoethoxy chain
Application Protein degradation Radiolabeling/chemical synthesis intermediate
Stability High (HCl salt) Lower (iodine may degrade under light)

Key Difference: The iodine substituent in 3.106 enables use in tracking studies or as a synthetic precursor, whereas the target compound’s amino-PEG group prioritizes therapeutic delivery .

Piperidin-4-yl Ethyl Analog (CAS: 2738997-18-5)

Structure : Replaces the PEG chain with a lipophilic 2-(piperidin-4-yl)ethyl group .

Property Target Compound Piperidin-4-yl Analog
Solubility High (PEG + HCl salt) Moderate (lipophilic)
Bioavailability Systemic circulation Enhanced CNS penetration
Target Selectivity Broad (PEG-dependent) Possible off-target effects due to lipophilicity

Research Implications : The piperidinyl analog’s lipophilicity may improve blood-brain barrier penetration, making it suitable for neurological targets, but with trade-offs in solubility .

PROTAC Derivatives with Sulfonamide Groups

Example : Compound 3 from , which incorporates a sulfonamide and chlorobenzyl group.

Property Target Compound Sulfonamide Derivative
Binding Motif Cereblon-only Dual (cereblon + PDEδ)
Selectivity Specific to cereblon Broader (lipid metabolism targets)
Metabolic Stability Moderate Higher (chlorobenzyl group slows metabolism)

Key Insight : The sulfonamide derivative’s dual-targeting capability expands its therapeutic scope but complicates pharmacokinetic optimization .

Q & A

Q. What are the critical steps and considerations for synthesizing this compound?

The synthesis involves multi-step organic reactions, including coupling of the tetraoxatetradecyl amine backbone with the dioxoisoindolin-oxyacetamide moiety. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Temperature control : Maintaining low temperatures (0–5°C) during amide bond formation to minimize side reactions .
  • Purification : Use of column chromatography or recrystallization to isolate the hydrochloride salt form .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : To confirm the structure of the tetraoxatetradecyl chain and verify the absence of unreacted intermediates .
  • HPLC : For assessing purity (>95% threshold) and monitoring reaction progress .
  • Mass spectrometry (MS) : To validate the molecular weight of the final product and its intermediates .

Q. What are the stability and storage requirements for this compound?

Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the tetraoxa backbone and degradation of the dioxopiperidin moiety. Stability studies should be conducted under accelerated conditions (e.g., 40°C/75% RH) to establish shelf life .

Q. How can reaction progress be monitored during synthesis?

Use thin-layer chromatography (TLC) with UV-active visualization for real-time tracking. For quantitative analysis, employ HPLC with UV detection at λ = 254 nm, referencing retention times of known intermediates .

Q. What purification methods are effective for isolating the hydrochloride salt?

  • Ion-exchange chromatography : To separate the hydrochloride form from neutral byproducts .
  • Recrystallization : Use ethanol/water mixtures to achieve high crystallinity and purity .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction yield and purity?

Apply factorial designs to screen critical factors (e.g., solvent ratio, catalyst loading) and response surface methodology (RSM) to identify optimal conditions. For example:

  • Factors : Temperature (30–60°C), reaction time (12–24 h), molar ratio (1:1 to 1:1.5).
  • Response variables : Yield (%) and HPLC purity (%). This approach minimizes experimental runs while maximizing data robustness .

Q. What strategies resolve discrepancies in biological activity data across experimental models?

  • Model validation : Cross-validate results using in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., rodent pharmacokinetics) models to assess translational relevance .
  • Control standardization : Ensure consistent buffer pH, temperature, and cell passage numbers to reduce inter-lab variability .

Q. How can computational tools like COMSOL Multiphysics enhance reaction optimization?

Integrate AI-driven simulations to predict reaction kinetics and optimize parameters (e.g., mixing efficiency, heat transfer). Real-time adjustments based on simulation feedback can reduce trial-and-error experimentation .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : To measure binding affinity (KD) for receptors like CRBN (cereblon), a common target for dioxopiperidin-containing compounds .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Q. How can heterogeneous reaction conditions be optimized for scalable synthesis?

  • Membrane separation technologies : To isolate intermediates efficiently and reduce solvent waste .
  • Process control systems : Implement feedback loops using real-time HPLC data to adjust flow rates in continuous reactors .

Methodological Notes

  • Data contradiction analysis : Use meta-analysis frameworks to reconcile conflicting results, emphasizing rigor in experimental replication and statistical power calculations .
  • Advanced characterization : Consider X-ray crystallography for resolving stereochemical ambiguities in the tetraoxatetradecyl chain .

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